Aurein 2.6

Description

Structure

2D Structure

Properties

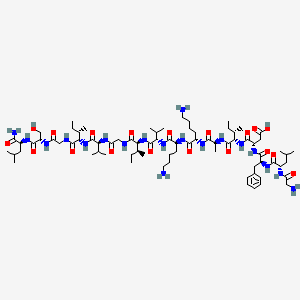

Molecular Formula |

C77H133N19O19 |

|---|---|

Molecular Weight |

1629.0 g/mol |

IUPAC Name |

(3S)-3-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-[[(2S,3S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C77H133N19O19/c1-16-44(12)62(73(111)82-37-57(99)86-55(39-97)72(110)89-51(65(81)103)32-40(4)5)95-75(113)60(42(8)9)92-58(100)38-83-74(112)63(45(13)17-2)96-76(114)61(43(10)11)93-68(106)50(29-23-25-31-79)88-67(105)49(28-22-24-30-78)87-66(104)47(15)84-77(115)64(46(14)18-3)94-71(109)54(35-59(101)102)91-70(108)53(34-48-26-20-19-21-27-48)90-69(107)52(33-41(6)7)85-56(98)36-80/h19-21,26-27,40-47,49-55,60-64,97H,16-18,22-25,28-39,78-80H2,1-15H3,(H2,81,103)(H,82,111)(H,83,112)(H,84,115)(H,85,98)(H,86,99)(H,87,104)(H,88,105)(H,89,110)(H,90,107)(H,91,108)(H,92,100)(H,93,106)(H,94,109)(H,95,113)(H,96,114)(H,101,102)/t44-,45-,46-,47-,49-,50-,51-,52-,53-,54-,55-,60-,61-,62-,63-,64-/m0/s1 |

InChI Key |

YQOPYHDKGJJOGY-NYQNZTSUSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(C)C)NC(=O)CN |

Canonical SMILES |

CCC(C)C(C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(C)C)NC(=O)CN |

Origin of Product |

United States |

Foundational & Exploratory

Aurein 2.6: A Technical Guide to a Promising Antimicrobial Peptide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aurein 2.6 is a cationic antimicrobial peptide, part of the broader aurein family, originally isolated from the skin secretions of the Australian bell frogs, Litoria aurea and Litoria raniformis. This technical guide provides an in-depth overview of the discovery, origin, and biological activities of this compound. It details the experimental protocols for its characterization and presents available quantitative data on its antimicrobial efficacy. Furthermore, this document illustrates its proposed mechanism of action and experimental workflows through detailed diagrams, offering a valuable resource for researchers in the fields of antimicrobial drug discovery and peptide therapeutics.

Discovery and Origin

The aurein family of peptides, including this compound, were first identified as part of a comprehensive study of the defensive skin secretions of the Australian green and golden bell frog, Litoria aurea, and the southern bell frog, Litoria raniformis[1]. These amphibians secrete a complex mixture of bioactive peptides as a defense mechanism against predators and microbial pathogens. The initial discovery involved the collection of skin secretions, followed by separation and purification of the peptide components using techniques such as high-performance liquid chromatography (HPLC). Subsequent amino acid sequencing and mass spectrometry led to the characterization of numerous aurein peptides, which were grouped into families based on sequence homology.

This compound is a 16-amino acid peptide with the sequence Gly-Leu-Phe-Asp-Ile-Ala-Lys-Lys-Val-Ile-Gly-Val-Ile-Gly-Ser-Leu-NH2. It is characterized by a net positive charge and an amphipathic nature, which are common features of many antimicrobial peptides and are crucial for their interaction with microbial membranes.

Physicochemical Properties

The primary structure and key physicochemical properties of this compound are summarized in the table below. These properties are fundamental to its biological function, particularly its antimicrobial activity.

| Property | Value |

| Amino Acid Sequence | GLFDIAKKVIGVIGSL-NH2 |

| Molecular Formula | C77H133N19O18 |

| Molecular Weight | 1645.0 g/mol |

| Net Charge (at pH 7.4) | +2 |

| Theoretical pI | 10.05 |

| Grand Average of Hydropathicity (GRAVY) | 0.869 |

Biological Activity and Data Presentation

This compound exhibits notable antimicrobial activity, primarily against Gram-positive bacteria. Its efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microorganism.

Antimicrobial Activity

The known antimicrobial spectrum of this compound is presented in the table below. The data indicates that this compound is effective against several pathogenic and commensal Gram-positive bacteria.

| Target Microorganism | Strain | MIC (µM) | Reference |

| Micrococcus luteus | N/A | 25 | [2] |

| Staphylococcus aureus | N/A | 25 | [2] |

| Staphylococcus epidermidis | N/A | 30 | [2] |

| Streptococcus mutans | N/A | 25 | [2] |

| Bacillus subtilis | N/A | 30 | [2] |

Note: Data on the activity of this compound against Gram-negative bacteria and fungi is limited in publicly available literature.

Hemolytic and Cytotoxic Activity

A critical aspect of developing antimicrobial peptides as therapeutic agents is their selectivity for microbial cells over host cells. This is often assessed by measuring hemolytic activity (lysis of red blood cells) and cytotoxicity against mammalian cell lines.

Mechanism of Action

The antimicrobial activity of this compound, like other aurein peptides, is attributed to its ability to disrupt the integrity of bacterial cell membranes. The proposed mechanism involves the following steps:

-

Electrostatic Attraction: The cationic nature of this compound facilitates its initial binding to the negatively charged components of bacterial membranes, such as phospholipids and teichoic acids.

-

Membrane Insertion and Pore Formation: Upon binding, the peptide undergoes a conformational change, adopting an α-helical structure that allows it to insert into the lipid bilayer. This insertion leads to the formation of small, ion-selective pores.

-

Membrane Depolarization and Cell Death: The formation of these pores disrupts the membrane potential, leading to the leakage of essential ions and metabolites, and ultimately causing cell death.

This direct, membrane-targeting mechanism is advantageous as it is less likely to induce microbial resistance compared to antibiotics that target specific metabolic pathways.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound and other antimicrobial peptides.

Peptide Synthesis and Purification

This compound is typically synthesized using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

-

Synthesis: The peptide is assembled on a Rink Amide resin to generate the C-terminal amide. Each amino acid is sequentially coupled to the growing peptide chain.

-

Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin and all protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.

-

Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

-

Characterization: The purified peptide is characterized by mass spectrometry to confirm its molecular weight and by analytical RP-HPLC to assess its purity.

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC Assay)

The MIC is determined using a broth microdilution method.

-

Preparation of Peptide Stock Solution: A stock solution of this compound is prepared in a suitable solvent, such as sterile deionized water or 0.01% acetic acid.

-

Preparation of Bacterial Inoculum: A single colony of the test bacterium is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubated to reach the mid-logarithmic growth phase. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Assay Setup: In a 96-well microtiter plate, serial twofold dilutions of the peptide are prepared in the broth medium.

-

Inoculation: An equal volume of the standardized bacterial inoculum is added to each well.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of the peptide at which no visible growth of the microorganism is observed.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

CD spectroscopy is used to determine the secondary structure of this compound in different environments.

-

Sample Preparation: The peptide is dissolved in different solvent systems, such as aqueous buffer (to mimic an aqueous environment) and in the presence of membrane-mimicking environments like sodium dodecyl sulfate (SDS) micelles or liposomes.

-

CD Spectra Acquisition: CD spectra are recorded on a spectropolarimeter, typically in the far-UV region (190-250 nm).

-

Data Analysis: The resulting spectra are analyzed to estimate the percentage of α-helix, β-sheet, and random coil structures. A characteristic α-helical spectrum shows negative bands near 208 and 222 nm and a positive band near 192 nm.

Hemolysis Assay

This assay measures the peptide's ability to lyse red blood cells.

-

Preparation of Red Blood Cells (RBCs): Freshly drawn red blood cells are washed multiple times with a phosphate-buffered saline (PBS) solution by centrifugation and resuspension.

-

Assay Setup: Serial dilutions of the peptide are prepared in PBS in a 96-well plate.

-

Incubation: A suspension of the washed RBCs is added to each well. Positive (e.g., Triton X-100 for 100% lysis) and negative (PBS for 0% lysis) controls are included. The plate is incubated for a specified time (e.g., 1 hour) at 37°C.

-

Measurement: The plate is centrifuged, and the supernatant is transferred to a new plate. The release of hemoglobin is quantified by measuring the absorbance of the supernatant at a specific wavelength (e.g., 540 nm).

-

Calculation: The percentage of hemolysis is calculated relative to the positive and negative controls. The HC50 value (the concentration causing 50% hemolysis) can then be determined.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

-

Cell Seeding: Mammalian cells (e.g., HeLa or HEK293) are seeded in a 96-well plate and allowed to adhere overnight.

-

Peptide Treatment: The cell culture medium is replaced with fresh medium containing serial dilutions of the peptide.

-

Incubation: The cells are incubated with the peptide for a defined period (e.g., 24 or 48 hours).

-

MTT Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for a few hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is read on a microplate reader at a wavelength of approximately 570 nm.

-

Calculation: The cell viability is expressed as a percentage relative to untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) can be calculated.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the discovery and characterization of this compound.

Caption: Workflow for the discovery and characterization of this compound.

Proposed Mechanism of Action

This diagram illustrates the proposed mechanism by which this compound disrupts bacterial membranes.

References

Aurein 2.6: A Technical Guide to its Mechanism of Action Against Gram-positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating threat of antibiotic resistance necessitates the exploration of novel antimicrobial agents. Antimicrobial peptides (AMPs) represent a promising class of molecules with potent activity against a broad spectrum of pathogens. Among these, the aurein family of peptides, isolated from the Australian Southern Bell Frog Litoria aurea, has demonstrated significant antibacterial properties. This technical guide provides an in-depth analysis of the mechanism of action of a specific member of this family, Aurein 2.6, against Gram-positive bacteria. While research on the broader aurein family is more extensive, this guide consolidates available data on this compound and extrapolates from closely related aurein peptides to present a comprehensive overview of its antibacterial strategy. The primary mode of action for aurein peptides is the disruption of the bacterial cell membrane, a mechanism that is less prone to the development of resistance compared to conventional antibiotics that target specific metabolic pathways.

Core Mechanism of Action: Membrane Disruption

This compound, like other cationic antimicrobial peptides, exerts its bactericidal effect primarily by targeting and disrupting the integrity of the bacterial cell membrane. This process can be conceptualized as a multi-step cascade, initiated by electrostatic attraction and culminating in membrane permeabilization and cell death. The cell envelope is the main target for aurein peptides[1].

Initial Interaction and Membrane Binding

The initial contact between this compound and a Gram-positive bacterium is governed by electrostatic interactions. The peptide's net positive charge is attracted to the anionic components of the bacterial cell envelope, which in Gram-positive bacteria include teichoic acids and negatively charged phospholipids like phosphatidylglycerol (PG)[2]. This initial binding is a crucial step that concentrates the peptide on the bacterial surface.

Conformational Change and Membrane Insertion

Upon interacting with the membrane, aurein peptides, which are typically unstructured in aqueous solution, adopt an α-helical conformation[3]. This amphipathic helical structure, with its segregated hydrophobic and hydrophilic faces, facilitates the peptide's insertion into the lipid bilayer. The hydrophobic residues interact with the lipid acyl chains, while the hydrophilic residues remain associated with the polar head groups of the phospholipids. Studies on aurein peptides have shown they are surface-adsorbed at low concentrations and insert into the membrane at higher concentrations[2].

Membrane Permeabilization and Pore Formation

The accumulation and insertion of this compound peptides into the bacterial membrane leads to its permeabilization. The exact model of pore formation by aurein peptides is still under investigation and may be dependent on the specific peptide and the lipid composition of the target membrane. Evidence suggests the formation of small, ion-selective pores rather than large, nonspecific ones[1]. This is supported by the observation that aureins do not cause the permeabilization of the cell membrane to large molecules like propidium iodide[1]. The proposed mechanisms for membrane disruption by aurein peptides include:

-

Toroidal Pore Model: In this model, the peptide inserts into the membrane and induces the lipid monolayers to bend inward, creating a water-filled channel lined by both the peptides and the polar head groups of the lipids.

-

Carpet Model: Here, the peptides accumulate on the surface of the membrane, forming a "carpet-like" layer. Once a threshold concentration is reached, the peptides disrupt the membrane in a detergent-like manner, leading to the formation of micelles and transient pores.

Molecular dynamics simulations of Aurein 1.2, a closely related peptide, suggest an instability of the barrel-stave pore model, lending more support to the toroidal or carpet-like mechanisms[4].

Consequential Cellular Events

The disruption of the cell membrane by this compound triggers a cascade of lethal events for the bacterium:

-

Membrane Depolarization: The formation of pores or channels dissipates the membrane potential, which is crucial for cellular processes such as ATP synthesis, nutrient transport, and maintenance of ion gradients[1].

-

Ion Leakage: The compromised membrane allows for the uncontrolled efflux of essential intracellular ions, such as potassium, magnesium, iron, and manganese, disrupting cellular ion homeostasis[1].

-

ATP Depletion: With the dissipation of the proton motive force, cellular ATP levels decrease, leading to a shutdown of metabolic processes[1].

-

Inhibition of Macromolecular Synthesis: The disruption of the membrane and the subsequent energy depletion lead to the cessation of DNA, RNA, and protein synthesis.

-

Cell Lysis: In some cases, the extensive damage to the cell membrane can lead to cell lysis.

Quantitative Data

The antimicrobial efficacy of this compound has been quantified against several Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) is a key metric, representing the lowest concentration of the peptide that inhibits the visible growth of a microorganism.

| Gram-positive Bacterium | MIC (µM) |

| Micrococcus luteus | 25 |

| Staphylococcus aureus | 25 |

| Staphylococcus epidermidis | 30 |

| Streptococcus mutans | 25 |

| Bacillus subtilis | 30 |

Data sourced from MedchemExpress[5].

Visualizing the Mechanism and Experimental Workflows

Mechanism of Action Workflow

Caption: Workflow of this compound's mechanism of action against Gram-positive bacteria.

Experimental Workflow: MIC Determination

Caption: Standard experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

Experimental Workflow: Membrane Permeabilization/Depolarization Assays

References

- 1. Antimicrobial Peptides from the Aurein Family Form Ion-Selective Pores in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthetic Antimicrobial Peptides Exhibit Two Different Binding Mechanisms to the Lipopolysaccharides Isolated from Pseudomonas aeruginosa and Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and characterization of new antimicrobial peptides derived from aurein 1.2 with enhanced antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. frontiersin.org [frontiersin.org]

- 5. medchemexpress.com [medchemexpress.com]

An In-depth Analysis of a Promising Antimicrobial and Anticancer Peptide

Aurein 2.6, a cationic antimicrobial peptide isolated from the Australian Southern bell frog (Litoria raniformis), has garnered significant interest within the scientific community for its potent dual antimicrobial and anticancer activities. This technical guide provides a comprehensive overview of its primary structure, functional domains, and the experimental methodologies employed to elucidate its biological functions. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in the discovery and development of novel therapeutic agents.

Primary Structure and Physicochemical Properties

The primary structure of this compound consists of a 16-amino acid sequence: Gly-Leu-Phe-Asp-Ile-Ala-Lys-Lys-Val-Ile-Gly-Val-Ile-Gly-Ser-Leu-OH (GLFDIAKKVIGVIGSL).[1] This sequence contributes to its distinct physicochemical properties, which are summarized in the table below. The peptide's cationic nature and amphipathic α-helical secondary structure are crucial for its biological activity.

| Property | Value | Reference |

| Amino Acid Sequence | GLFDIAKKVIGVIGSL | [1] |

| Molecular Formula | C₇₇H₁₃₂N₁₈O₂₀ | |

| Molecular Weight | 1629.99 g/mol | |

| Net Charge (at pH 7) | +2 | |

| Theoretical pI | 9.85 | |

| Grand Average of Hydropathicity (GRAVY) | 1.156 |

Functional Domains and Structure-Activity Relationship

While discrete functional domains with specific start and end residues are not formally defined for short peptides like this compound, structure-activity relationship studies on aurein peptides provide insights into the functional contributions of different regions of the sequence. The activity of this compound is intrinsically linked to its ability to adopt an amphipathic α-helical conformation upon interacting with cell membranes. This structure segregates the hydrophobic and hydrophilic residues into distinct faces of the helix, facilitating membrane disruption.

Hydrophobic Face: Comprised of residues such as Gly, Leu, Phe, Ile, Ala, and Val, this face is responsible for inserting into the hydrophobic core of the lipid bilayer of target cells. This insertion perturbs the membrane's integrity.

Cationic/Polar Face: Featuring the two consecutive lysine (Lys) residues (Lys7 and Lys8), this positively charged face electrostatically interacts with the negatively charged components of microbial and cancer cell membranes, such as phosphatidylserine and teichoic acids. This initial electrostatic attraction is a critical step in targeting these specific cells over healthy host cells.

N-Terminus: The N-terminal region (GLFD) is highly conserved among many aurein peptides and is considered important for their overall activity.

C-Terminus: The C-terminal region contributes to the overall hydrophobicity and stability of the α-helix. Truncation studies on similar aurein peptides have shown that modifications in this region can impact antimicrobial efficacy.

The concerted action of these regions allows this compound to function via a membrane-disruptive mechanism, often described as a "carpet" or "toroidal pore" model. In the "carpet" model, the peptides accumulate on the membrane surface, disrupting the lipid packing and eventually leading to micellization and membrane collapse. In the "toroidal pore" model, the peptides insert into the membrane and induce the lipids to bend, forming a pore through which cellular contents can leak.

Mechanism of Action: Antimicrobial and Anticancer Activity

The primary mechanism of action for this compound against both microbial and cancer cells is the perturbation and disruption of the cell membrane. This leads to increased membrane permeability, leakage of essential ions and metabolites, and ultimately, cell death.

In addition to direct membrane lysis, studies on related aurein peptides suggest that they can also induce apoptosis in cancer cells. This involves the peptide translocating across the cell membrane and interacting with intracellular targets, including mitochondria. Disruption of the mitochondrial membrane can lead to the release of pro-apoptotic factors like cytochrome c, which in turn activates the caspase cascade, a key pathway of programmed cell death.

Below is a diagram illustrating the proposed signaling pathway for this compound-induced apoptosis in cancer cells.

Experimental Protocols

The characterization of this compound's functional domains relies on a suite of biophysical and cell-based assays. Below are detailed methodologies for key experiments.

Antimicrobial Activity Assays

Minimal Inhibitory Concentration (MIC) Assay:

-

Bacterial Culture: Prepare a mid-logarithmic phase culture of the target bacterial strain (e.g., Staphylococcus aureus, Escherichia coli).

-

Peptide Preparation: Serially dilute this compound in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Inoculation: Add a standardized inoculum of the bacterial suspension to each well.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Radial Diffusion Assay:

-

Agar Plate Preparation: Prepare an underlay agar gel containing a low concentration of nutrients.

-

Bacterial Inoculation: Pour a top layer of agar containing a standardized suspension of the target bacteria.

-

Well Creation: Create small wells in the solidified agar.

-

Peptide Application: Add a known concentration of this compound to each well.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Measurement: Measure the diameter of the clear zone of bacterial growth inhibition around each well.

Anticancer Activity Assays

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate and allow them to adhere overnight.

-

Peptide Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Lactate Dehydrogenase (LDH) Release Assay:

-

Cell Culture and Treatment: Culture and treat cancer cells with this compound as described for the MTT assay.

-

Supernatant Collection: Collect the cell culture supernatant.

-

LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt.

-

Absorbance Measurement: Measure the absorbance of the resulting formazan product, which is proportional to the amount of LDH released from damaged cells.

Mechanistic Studies

Circular Dichroism (CD) Spectroscopy:

-

Sample Preparation: Prepare solutions of this compound in different environments: aqueous buffer (e.g., phosphate buffer) and membrane-mimicking environments (e.g., sodium dodecyl sulfate (SDS) micelles, liposomes).

-

CD Spectra Acquisition: Record the CD spectra of the peptide solutions in the far-UV region (e.g., 190-260 nm).

-

Data Analysis: Analyze the spectra to determine the secondary structure content (α-helix, β-sheet, random coil) of the peptide in each environment. An increase in α-helical content in membrane-mimicking environments is indicative of membrane interaction.

Fluorescence Leakage Assay:

-

Liposome Preparation: Prepare liposomes encapsulating a fluorescent dye (e.g., calcein, carboxyfluorescein) at a self-quenching concentration.

-

Peptide Addition: Add this compound to the liposome suspension.

-

Fluorescence Measurement: Monitor the increase in fluorescence intensity over time. Membrane disruption by the peptide will cause the dye to leak out and become de-quenched, resulting in an increase in fluorescence.

The following diagram illustrates a general experimental workflow for characterizing an antimicrobial and anticancer peptide like this compound.

Conclusion

This compound represents a promising lead compound for the development of novel antimicrobial and anticancer therapeutics. Its well-defined primary structure, coupled with a growing understanding of its membrane-disruptive mechanism of action, provides a solid foundation for further research. The experimental protocols detailed in this guide offer a robust framework for scientists to investigate the full therapeutic potential of this compound and its analogues. Future studies focusing on optimizing its selectivity, stability, and in vivo efficacy will be crucial in translating the promise of this peptide into clinical applications.

References

Aurein 2.6: A Technical Guide to Physicochemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aurein 2.6 is a 16-amino acid cationic antimicrobial peptide, originally isolated from the Australian Southern bell frog, Litoria aurea. As a member of the aurein family of peptides, it has garnered interest for its potential as a therapeutic agent. This technical guide provides a comprehensive overview of the core physicochemical properties and stability of this compound. The document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the peptide's proposed mechanism of action and a general experimental workflow for its characterization. This guide is intended to serve as a foundational resource for researchers engaged in the study and development of this compound and other related antimicrobial peptides.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are pivotal to understanding its biological activity and potential for therapeutic development. These properties, including its amino acid composition, molecular weight, charge, and hydrophobicity, are summarized below.

Core Physicochemical Data

The following table presents the key physicochemical parameters of this compound. The isoelectric point, net charge, and Grand Average of Hydropathicity (GRAVY) were theoretically calculated based on the peptide's amino acid sequence.

| Property | Value | Reference / Method |

| Amino Acid Sequence | GLFDIAKKVIGVIGSL | --INVALID-LINK-- |

| Molecular Formula | C₇₇H₁₃₂N₁₈O₂₀ | --INVALID-LINK-- |

| Molecular Weight | 1629.0 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| Number of Residues | 16 | --INVALID-LINK-- |

| Theoretical Isoelectric Point (pI) | 9.77 | Calculated |

| Net Charge at pH 7.4 | +2 | Calculated |

| Grand Average of Hydropathicity (GRAVY) | 0.869 | Calculated |

Structural Characteristics

While a specific high-resolution structure for this compound has not been detailed, members of the aurein peptide family are known to adopt an α-helical conformation, particularly in the presence of a membrane-mimicking environment such as trifluoroethanol or lipid bilayers. This amphipathic helical structure is crucial for their antimicrobial activity, allowing them to interact with and disrupt bacterial cell membranes. The positive GRAVY score of 0.869 indicates a hydrophobic nature, which is consistent with the peptide's ability to partition into the lipid bilayer of cell membranes[1].

Stability Profile

The stability of a peptide therapeutic is a critical factor for its development, influencing its shelf-life, formulation, and in vivo efficacy. The stability of this compound can be assessed in terms of its resistance to proteolytic degradation and its structural integrity under various temperatures and pH conditions. While specific experimental stability data for this compound is limited in the available literature, insights can be drawn from studies on closely related aurein peptides and general principles of peptide stability.

Proteolytic Stability

Antimicrobial peptides can be susceptible to degradation by proteases present in biological fluids, which can limit their therapeutic potential[2][3]. A study on Aurein 1.2, a closely related peptide, investigated its stability in the presence of serum. The study found that after 6 hours of incubation in 25% fetal bovine serum at 37°C, a significant portion of the peptide remained intact, suggesting a degree of resistance to serum proteases[4]. It is plausible that this compound exhibits a similar level of stability, though direct experimental verification is required.

Temperature Stability

The thermal stability of peptides is crucial for their storage and handling. Temperature can affect the secondary structure of peptides, potentially leading to aggregation or loss of activity[5]. The stability of this compound at different temperatures can be evaluated by techniques such as circular dichroism, which can monitor changes in the peptide's α-helical content as a function of temperature[6]. Generally, lyophilized peptides are stable at room temperature for short periods but should be stored at -20°C or lower for long-term preservation to minimize degradation[7].

pH Stability

The pH of the environment can influence the net charge and conformation of a peptide, thereby affecting its solubility, activity, and stability[4]. The stability of this compound across a range of pH values is an important parameter for formulation development. Peptides are generally more stable in slightly acidic conditions (pH 4-6)[2]. The stability at different pH values can be assessed by incubating the peptide in various buffer systems and analyzing its integrity over time using techniques like HPLC[8].

Proposed Mechanism of Action: Membrane Disruption

The primary mechanism of action for many cationic antimicrobial peptides, including likely this compound, is the disruption of the bacterial cell membrane[9][10]. This interaction is initiated by the electrostatic attraction between the positively charged peptide and the negatively charged components of the bacterial membrane, such as phosphatidylglycerol and cardiolipin[11]. Following this initial binding, the peptide is thought to act via a "carpet" model.

Caption: Proposed "carpet" mechanism of this compound action on bacterial membranes.

In this model, this compound peptides accumulate on the surface of the bacterial membrane, forming a "carpet-like" layer. This accumulation disrupts the local lipid packing and, upon reaching a critical concentration, leads to membrane destabilization, the formation of transient pores, and ultimately cell lysis[9][11].

Experimental Protocols

This section outlines the general methodologies employed to determine the physicochemical properties and stability of antimicrobial peptides like this compound.

Determination of Physicochemical Properties

-

Amino Acid Analysis: The amino acid composition is determined by hydrolyzing the peptide into its constituent amino acids, followed by their separation and quantification using techniques such as high-performance liquid chromatography (HPLC) or ion-exchange chromatography.

-

Mass Spectrometry: The precise molecular weight of the peptide is determined using mass spectrometry techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI).

-

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to determine the secondary structure of the peptide in different environments (e.g., aqueous buffer, membrane-mimicking solvents). Far-UV CD spectra (190-250 nm) provide information on the α-helical, β-sheet, and random coil content of the peptide[9][10]. A typical protocol involves dissolving the peptide in the desired solvent at a concentration of 0.1-1 mg/mL and collecting the spectrum in a quartz cuvette with a path length of 1 mm[9].

Stability Assays

-

Protease Stability Assay: To assess stability against proteases, the peptide is incubated with a specific protease (e.g., trypsin, chymotrypsin) or in serum at a physiological temperature (37°C). Aliquots are taken at various time points, and the amount of intact peptide remaining is quantified by reverse-phase HPLC (RP-HPLC)[3]. The reaction is typically quenched by adding an acid like trifluoroacetic acid (TFA) before analysis.

-

Thermal Stability Assay: The effect of temperature on the peptide's structure is often monitored using CD spectroscopy. The sample is heated at a controlled rate, and CD spectra are recorded at different temperatures. The melting temperature (Tm), at which 50% of the peptide is unfolded, can be determined from the change in the CD signal[6].

-

pH Stability Assay: The peptide is incubated in buffers of varying pH for a defined period. The stability is then assessed by measuring the amount of intact peptide remaining using RP-HPLC or by evaluating the retention of its biological activity through a minimum inhibitory concentration (MIC) assay[8].

General Experimental Workflow for this compound Characterization

The following diagram illustrates a typical experimental workflow for the comprehensive characterization of an antimicrobial peptide like this compound.

Caption: General experimental workflow for the characterization of this compound.

Conclusion

This compound is a promising antimicrobial peptide with physicochemical properties that are characteristic of membrane-active agents. Its cationic nature, hydrophobicity, and propensity to form an α-helical structure are key determinants of its biological function. While specific experimental data on its stability are not extensively available, studies on related aurein peptides suggest a degree of stability that warrants further investigation. The experimental protocols and workflow outlined in this guide provide a framework for the continued research and development of this compound as a potential therapeutic candidate. Future studies should focus on obtaining empirical data on the stability of this compound to proteolysis, temperature, and pH to fully assess its drug-like properties.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Alanine Scanning Studies of the Antimicrobial Peptide Aurein 1.2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial Peptides from the Aurein Family Form Ion-Selective Pores in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Latest developments on the mechanism of action of membrane disrupting peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Describing the Mechanism of Antimicrobial Peptide Action with the Interfacial Activity Model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Computational antimicrobial peptide design and evaluation against multidrug-resistant clinical isolates of bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Biological Function of Aurein 2.6 in Litoria aurea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aurein 2.6 is a cationic antimicrobial peptide isolated from the skin secretions of the Australian green and golden bell frog, Litoria aurea. As a member of the Aurein family of peptides, it plays a crucial role in the innate immune system of the frog, providing a first line of defense against a broad spectrum of pathogens. This technical guide provides a comprehensive overview of the known biological functions of this compound, with a focus on its antimicrobial and potential anticancer activities. Detailed methodologies for the characterization of this peptide and its mechanism of action are also presented.

Introduction

The increasing prevalence of antibiotic-resistant microorganisms has spurred significant research into novel antimicrobial agents. Amphibian skin has proven to be a rich source of bioactive peptides with diverse functions, including antimicrobial and anticancer properties. The Aurein family of peptides, first isolated from Litoria aurea, represents a promising class of such molecules. These peptides are classified into five subgroups based on their primary structure, with Aureins 1, 2, and 3 demonstrating significant biological activity.[1]

This compound, with the primary sequence GLFDIAKKVIGVIGSL-NH₂, is a 16-amino acid peptide belonging to the Aurein 2 subgroup.[2] Like other cationic antimicrobial peptides, its biological activity is largely attributed to its amphipathic α-helical structure, which facilitates its interaction with and disruption of microbial cell membranes. This document will delve into the specifics of this compound's biological functions, the experimental evidence supporting these functions, and the methodologies employed in its study.

Antimicrobial Activity

This compound exhibits potent activity primarily against Gram-positive bacteria. Its efficacy is attributed to its ability to disrupt the bacterial cell membrane, a mechanism common to many antimicrobial peptides.

Quantitative Antimicrobial Data

The antimicrobial efficacy of this compound has been quantified by determining its Minimum Inhibitory Concentration (MIC) against various bacterial strains. The available data is summarized in the table below.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µM) | Reference |

| Micrococcus luteus | 25 | [2] |

| Staphylococcus aureus | 25 | [2] |

| Staphylococcus epidermidis | 30 | [2] |

| Streptococcus mutans | 25 | [2] |

| Bacillus subtilis | 30 | [2] |

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Gram-Positive Bacteria.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC values for this compound are typically determined using a broth microdilution method, following guidelines such as those established by the Clinical and Laboratory Standards Institute (CLSI).[3]

-

Peptide Preparation: A stock solution of synthetic this compound is prepared in an appropriate solvent, such as sterile deionized water with 0.02% acetic acid, to a known concentration.[3]

-

Bacterial Culture Preparation: The target bacterial strains are cultured in a suitable broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase of growth. The bacterial suspension is then diluted to a standardized concentration, typically 5 x 10⁵ colony-forming units (CFU)/mL.[3]

-

Microtiter Plate Assay: The peptide stock solution is serially diluted in a 96-well microtiter plate with fresh broth. The standardized bacterial suspension is then added to each well.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.[4]

-

MIC Determination: The MIC is defined as the lowest concentration of the peptide that results in the complete inhibition of visible bacterial growth.[4]

Figure 1: Experimental workflow for the determination of Minimum Inhibitory Concentration (MIC).

Mechanism of Action

The primary mechanism of action for Aurein peptides, including this compound, is the disruption of the cell membrane. This is often described by the "carpet model."[5]

-

Electrostatic Attraction: The cationic nature of this compound facilitates its initial electrostatic attraction to the negatively charged components of bacterial cell membranes, such as phospholipids.

-

"Carpet" Formation: The peptide molecules accumulate on the surface of the membrane, forming a "carpet-like" layer.[5]

-

Membrane Disruption: Once a threshold concentration is reached, the peptides induce membrane permeabilization and disruption. This can occur through various proposed mechanisms, including the formation of transient pores or the solubilization of the membrane in a detergent-like manner.[1] Studies on the related Aurein 2.2 suggest that it can cause membrane depolarization and leakage of cellular contents.[6]

References

- 1. Selective Membrane Disruption Mechanism of an Antibacterial γ-AApeptide Defined by EPR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. docs.lib.purdue.edu [docs.lib.purdue.edu]

- 4. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]

- 5. Controls and constrains of the membrane disrupting action of Aurein 1.2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hemolytic Activity of Membrane-Active Peptides Correlates with the Thermodynamics of Binding to POPC Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

The Initial Isolation and Characterization of Aurein 2.6: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial isolation and characterization of Aurein 2.6, an antimicrobial peptide first identified in the skin secretions of the Australian Green and Golden Bell Frog, Litoria aurea, and the Southern Bell Frog, Litoria raniformis. This document details the pioneering methodologies employed in its discovery and outlines its fundamental biochemical and antimicrobial properties.

Executive Summary

This compound is a cationic antimicrobial peptide belonging to the aurein family of peptides, which are key components of the innate immune system of certain Australian tree frogs. First described in 2000, this peptide has demonstrated notable activity against a range of Gram-positive bacteria. Its discovery and characterization have been pivotal in the study of amphibian-derived antimicrobial peptides and their potential as therapeutic agents. This guide will cover the original protocols for the collection of frog skin secretions, the purification of this compound, its structural characterization, and the assessment of its antimicrobial efficacy.

Physicochemical and Biological Characteristics of this compound

This compound is a 16-amino acid peptide with a C-terminal amide. Its primary structure and key properties are summarized in the table below.

| Property | Value |

| Amino Acid Sequence | Gly-Leu-Phe-Asp-Ile-Ala-Lys-Lys-Val-Ile-Gly-Val-Ile-Gly-Ser-Leu-NH₂ |

| Molecular Formula | C₇₇H₁₃₃N₁₇O₁₉ |

| Molecular Weight | 1629.00 Da[1] |

| C-terminus | Amidated |

Experimental Protocols

The following sections detail the methodologies originally employed for the isolation and characterization of this compound.

Collection of Skin Secretions

The granular dorsal glands of Litoria aurea and Litoria raniformis are the natural source of this compound. The skin secretions were obtained through a non-lethal method.

Method:

-

The dorsal skin of the frog is gently stimulated using a mild electrical current.

-

The secreted peptides are carefully collected from the skin surface.

-

The collected secretion is then lyophilized (freeze-dried) to remove water and preserve the peptide content.

-

The lyophilized powder is stored at low temperatures to prevent degradation prior to analysis.

Purification of this compound

A multi-step high-performance liquid chromatography (HPLC) process was used to isolate this compound from the complex mixture of peptides present in the crude skin secretion.

Method:

-

Initial Fractionation: The lyophilized crude secretion is redissolved in an appropriate aqueous solvent.

-

Reversed-Phase HPLC (RP-HPLC): The dissolved secretion is subjected to RP-HPLC.

-

Column: A C18 reversed-phase column is typically used for the initial separation of peptides based on their hydrophobicity.

-

Mobile Phase: A gradient of increasing organic solvent (e.g., acetonitrile) in water, both containing an ion-pairing agent like trifluoroacetic acid (TFA), is used to elute the peptides.

-

Detection: The peptide elution is monitored by UV absorbance, typically at a wavelength of 214 nm.

-

-

Further Purification: Fractions containing peptides of interest are collected and may be subjected to further rounds of HPLC using different column chemistries or solvent gradients to achieve high purity.

Structural Characterization: Sequencing

The precise amino acid sequence of this compound was determined using a combination of mass spectrometry and automated Edman degradation.

Method:

-

Mass Spectrometry:

-

Electrospray Ionization Mass Spectrometry (ESI-MS): This technique was used to determine the accurate molecular mass of the purified peptide.

-

Tandem Mass Spectrometry (MS/MS): The peptide is fragmented within the mass spectrometer, and the resulting fragment ions are analyzed to deduce the amino acid sequence.

-

-

Automated Edman Degradation: This classical protein sequencing method involves the sequential removal and identification of amino acids from the N-terminus of the peptide, providing confirmation of the sequence obtained from mass spectrometry.

Antimicrobial Activity Assays

The antimicrobial efficacy of purified this compound was assessed by determining its Minimum Inhibitory Concentration (MIC) against a panel of bacteria. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Method (Broth Microdilution):

-

Bacterial Culture: The test bacteria are grown in a suitable broth medium to a standardized cell density.

-

Peptide Dilution: A serial dilution of the purified this compound is prepared in a 96-well microtiter plate.

-

Inoculation: The standardized bacterial suspension is added to each well of the microtiter plate containing the peptide dilutions.

-

Incubation: The plate is incubated under appropriate conditions (e.g., temperature, time) to allow for bacterial growth.

-

MIC Determination: The wells are visually inspected for turbidity (a sign of bacterial growth). The MIC is recorded as the lowest peptide concentration in which there is no visible growth.

Quantitative Data: Antimicrobial Activity of this compound

The initial characterization of this compound revealed its activity primarily against Gram-positive bacteria. The reported MIC values are summarized below.

| Bacterial Species | Strain | MIC (µM) |

| Micrococcus luteus | - | 25[1] |

| Staphylococcus aureus | - | 25[1] |

| Staphylococcus epidermidis | - | 30[1] |

| Streptococcus mutans | - | 25[1] |

| Bacillus subtilis | - | 30[1] |

Visualizations: Workflows and Pathways

Experimental Workflow for Isolation and Characterization

Caption: Workflow for the isolation and characterization of this compound.

Proposed Mechanism of Action: Membrane Disruption

The aurein family of peptides, including this compound, are thought to exert their antimicrobial effects by interacting with and disrupting the bacterial cell membrane. This interaction is driven by the peptide's amphipathic nature, with distinct hydrophobic and cationic regions.

Caption: Proposed mechanism of action for this compound.

References

Unveiling the Conformational Landscape: A Technical Guide to the Predicted Secondary Structure of Aurein 2.6

For Immediate Release

This technical guide provides a comprehensive analysis of the predicted secondary structure of Aurein 2.6, an antimicrobial peptide isolated from the Southern bell frog, Litoria aurea. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes computational predictions and experimental data from homologous peptides to elucidate the structural characteristics of this compound, which are critical for its biological function.

Executive Summary

This compound is a 16-amino acid cationic peptide with the sequence GLFDIAKKVIGVIGSL. Like other members of the aurein family, it is predicted to be largely unstructured in aqueous solutions. However, upon interaction with membrane-mimicking environments, a significant conformational change is expected, leading to the formation of a stable α-helical structure. This amphipathic helix is a key determinant of its antimicrobial and anticancer activities, facilitating membrane interaction and disruption. This guide details the computational predictions for this compound, presents comparative experimental data from closely related aurein peptides, and outlines the standard methodologies for such structural determinations.

Predicted Secondary Structure of this compound

Direct experimental data on the secondary structure of this compound is not extensively available in peer-reviewed literature. However, a combination of in silico modeling and analysis of its homologs provides a robust prediction.

In Silico Prediction

Secondary structure prediction for the this compound sequence (GLFDIAKKVIGVIGSL) was performed using the PSIPRED 4.0 workbench. The prediction indicates a strong propensity for α-helical formation for a significant portion of the peptide.

| Prediction Method | α-Helix (%) | β-Sheet (%) | Random Coil (%) |

| PSIPRED 4.0 | 81.25% | 0.00% | 18.75% |

| Table 1: In silico secondary structure prediction for this compound. |

The predicted structure consists of a single, continuous α-helix spanning from residue Phenylalanine-3 to Leucine-16.

Evidence from Homologous Peptides

The aurein family of peptides exhibits high sequence similarity and consistent structural behavior. Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) studies on related peptides like Aurein 1.2, 2.2, and 2.3 confirm their tendency to adopt an α-helical conformation in hydrophobic environments, such as in the presence of trifluoroethanol (TFE) or lipid vesicles.[1][2][3] This provides strong evidence that this compound follows the same structural pattern. For instance, CD analysis of Aurein 1.2 and its analogs shows distinct minima at 208 nm and 222 nm in membrane-mimicking conditions, which is characteristic of a stable α-helical structure.[3][4]

| Peptide | Environment | Predominant Secondary Structure | Reference |

| Aurein 1.2 | Membrane Mimetic (TFE/Lipids) | α-Helix | [3] |

| Aurein 2.2 | Membrane Mimetic (Lipids) | α-Helix | [1][2] |

| Aurein 2.3 | Membrane Mimetic (Lipids) | α-Helix | [1][2] |

| Aurein 2.5 | Membrane Mimetic (SDS Micelles) | α-Helix | |

| Table 2: Experimentally determined secondary structures of Aurein peptides. |

Experimental Protocols for Secondary Structure Determination

The following sections detail the standard experimental workflows for determining the secondary structure of antimicrobial peptides like this compound.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a widely used technique to rapidly assess the secondary structure of peptides in solution.[5] It measures the differential absorption of left and right circularly polarized light by chiral molecules.

Protocol:

-

Sample Preparation:

-

Synthesize and purify the peptide to >95% purity using High-Performance Liquid Chromatography (HPLC).

-

Accurately determine the peptide concentration using quantitative amino acid analysis.

-

Prepare a stock solution of the peptide in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.0).

-

Prepare samples with a final peptide concentration of approximately 5-50 µM in the buffer of interest. To mimic a membrane environment, prepare parallel samples in solutions containing varying concentrations of TFE (e.g., 10-50% v/v) or in a suspension of lipid vesicles (e.g., DMPC/DMPG).

-

-

Data Acquisition:

-

Use a calibrated spectropolarimeter.

-

Record CD spectra from approximately 195 nm to 260 nm at 25°C.

-

Employ a quartz cuvette with a path length of 1 mm.

-

Set the scanning speed to 100 nm/min, with a bandwidth of 1 nm and a response time of 4 seconds.

-

Average at least three scans for each sample to improve the signal-to-noise ratio.

-

Record a baseline spectrum of the buffer/solvent alone and subtract it from the peptide spectra.

-

-

Data Analysis:

-

Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity ([θ]) using the formula: [θ] = (mdeg * MRW) / (10 * l * c) where mdeg is the observed ellipticity, MRW is the mean residue weight (molecular weight / number of residues), l is the path length in cm, and c is the concentration in g/mL.

-

Estimate the percentage of α-helix from the [θ] value at 222 nm using established formulas, for example: % α-helix = (([θ]₂₂₂ - [θ]c) / ([θ]h - [θ]c)) * 100 where [θ]h and [θ]c are the reference values for 100% helix and 100% random coil, respectively.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution, atom-level structural information. For peptides, solution-state NMR in membrane-mimicking environments (like detergent micelles) is commonly used.[7][8]

Protocol:

-

Sample Preparation:

-

Prepare uniformly ¹⁵N- and/or ¹³C-labeled peptide through recombinant expression or synthetic methods for multi-dimensional NMR.

-

Dissolve the labeled peptide to a concentration of ~1 mM in a 90% H₂O / 10% D₂O buffer solution (e.g., phosphate buffer, pH 4.0).

-

Prepare the membrane-mimicking sample by adding deuterated dodecylphosphocholine (DPC) or sodium dodecyl sulfate (SDS) micelles to the peptide solution to a final concentration of ~150 mM.

-

-

Data Acquisition:

-

Acquire a series of 2D NMR spectra, including:

-

¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) to assign backbone amide protons and nitrogens.

-

TOCSY (Total Correlation Spectroscopy) to identify amino acid spin systems.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) to identify protons that are close in space (<5 Å), providing distance restraints for structure calculation. Mixing times for NOESY are typically set around 80-150 ms.[9]

-

-

-

Structure Calculation and Analysis:

-

Process the NMR spectra using software such as NMRPipe.

-

Assign the resonances to specific atoms in the peptide sequence using software like CCPNmr Analysis.

-

Identify and quantify NOE cross-peaks to generate a list of inter-proton distance restraints.

-

Use the distance restraints, along with dihedral angle restraints derived from chemical shifts (using programs like TALOS+), as input for structure calculation programs (e.g., CYANA, Xplor-NIH).

-

Generate an ensemble of the lowest-energy structures that satisfy the experimental restraints.

-

Analyze the resulting ensemble to determine the secondary structure elements, their stability, and the overall fold of the peptide.

-

Visualized Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the prediction and experimental validation of the secondary structure of an antimicrobial peptide such as this compound.

Caption: Workflow for secondary structure determination.

Conclusion

Based on robust in silico predictions and compelling evidence from homologous peptides, this compound is predicted to adopt a stable α-helical secondary structure in membranous environments. This conformational property is fundamental to its biological activity. The experimental protocols outlined in this guide provide a clear path for the empirical validation of this predicted structure. Further research employing these techniques will be invaluable for a complete understanding of the structure-function relationship of this compound and for its potential development as a novel therapeutic agent.

References

- 1. Rational Design of α-Helical Antimicrobial Peptides with Enhanced Activities and Specificity/Therapeutic Index - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Using circular dichroism spectra to estimate protein secondary structure | Springer Nature Experiments [experiments.springernature.com]

- 3. uniprot.org [uniprot.org]

- 4. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of in silico structural modeling in predicting immunogenic neoepitopes for cancer vaccine development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. α‑Helical Structure of Antimicrobial Peptides Enhances Their Activity through Molecular Surface Signatures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Estimation of protein secondary structure from circular dichroism spectra: inclusion of denatured proteins with native proteins in the analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Helicity‐Dependent Enzymatic Peptide Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

Aurein 2.6: A Comprehensive Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aurein 2.6, a cationic antimicrobial peptide, presents a promising scaffold for the development of novel therapeutic agents. This document provides a detailed overview of the current understanding of this compound, focusing on its potential antimicrobial applications. While specific data on its anticancer and immunomodulatory activities are limited, this guide extrapolates from the broader Aurein family and the class of antimicrobial peptides to discuss its potential in these areas. Detailed experimental protocols for key assays and visualizations of relevant biological pathways are provided to facilitate further research and development.

Introduction

Antimicrobial peptides (AMPs) are key components of the innate immune system in a wide range of organisms and are considered promising candidates for new therapeutic agents due to their broad-spectrum activity and unique mechanisms of action. The Aurein family of peptides, isolated from the Australian green and golden bell frog (Litoria aurea), has demonstrated significant antimicrobial and anticancer properties. This compound is a member of this family with the amino acid sequence GLFDIAKKVIGVIGSL-NH2. This guide summarizes the known therapeutic potential of this compound and provides a framework for its further investigation.

Antimicrobial Activity of this compound

This compound has demonstrated activity against a range of Gram-positive bacteria. The primary mechanism of action for Aurein peptides is believed to be membrane disruption.[1][2]

Quantitative Antimicrobial Data

The Minimum Inhibitory Concentration (MIC) is a key measure of an antimicrobial agent's effectiveness. The following table summarizes the known MIC values for this compound against various Gram-positive bacteria.[3]

| Bacterial Strain | MIC (μM) |

| Micrococcus luteus | 25 |

| Staphylococcus aureus | 25 |

| Staphylococcus epidermidis | 30 |

| Streptococcus mutans | 25 |

| Bacillus subtilis | 30 |

Potential Anticancer Activity

While specific studies on the anticancer activity of this compound are not currently available, other members of the Aurein family, such as Aurein 1.2, have shown cytotoxic activity against various cancer cell lines.[1][4] The proposed mechanism for the anticancer activity of these peptides involves their preferential interaction with the negatively charged components of cancer cell membranes, leading to membrane disruption and cell death.

Extrapolated Anticancer Potential

Based on the activity of related Aurein peptides, it is hypothesized that this compound may exhibit selective cytotoxicity towards cancer cells. Further research is required to determine its IC50 (half maximal inhibitory concentration) values against a panel of cancer cell lines and to elucidate its specific mechanism of anticancer action.

Potential Immunomodulatory Effects

Antimicrobial peptides are increasingly recognized for their ability to modulate the host immune response, a property that can be independent of their direct antimicrobial activity.[5][6] These immunomodulatory functions can include altering gene expression in host cells, inducing the production of cytokines and chemokines, and promoting the recruitment of leukocytes to sites of infection.[7]

General Immunomodulatory Mechanisms of AMPs

The immunomodulatory effects of AMPs are often mediated through interactions with host cell receptors and signaling pathways.[8] While the specific immunomodulatory properties of this compound have not been characterized, it is plausible that it could influence immune responses in a manner similar to other AMPs. This could involve the activation of signaling pathways leading to the production of immune-regulating molecules.

Mechanism of Action: Membrane Interaction Models

The primary mechanism by which many antimicrobial peptides, including those of the Aurein family, exert their antimicrobial and anticancer effects is through the disruption of cell membranes. Two predominant models describe this interaction: the "carpet" model and the "toroidal pore" model.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the therapeutic potential of this compound.

Minimum Inhibitory Concentration (MIC) Assay

This protocol is used to determine the lowest concentration of an antimicrobial peptide that inhibits the visible growth of a microorganism.[9][10][11]

Procedure:

-

Prepare a stock solution of this compound in an appropriate solvent.

-

In a 96-well microtiter plate, perform a two-fold serial dilution of the peptide in Mueller-Hinton Broth (MHB) or another suitable growth medium.

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Add the bacterial suspension to each well containing the peptide dilutions. Include positive (bacteria only) and negative (broth only) controls.

-

Incubate the plate at 37°C for 16-20 hours.

-

The MIC is determined as the lowest concentration of the peptide at which no visible bacterial growth (turbidity) is observed.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[12][13]

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

-

Remove the medium and add fresh medium containing serial dilutions of this compound. Include untreated cells as a control.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability as (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value can then be determined.

Flow Cytometry for Apoptosis Detection (Annexin V/PI Staining)

This method distinguishes between viable, apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.[14][15][16][17][18]

Procedure:

-

Culture cancer cells and treat them with this compound at the desired concentrations for a specific duration.

-

Harvest the cells by trypsinization and wash them with ice-cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Analyze the samples using a flow cytometer.

-

The cell populations are distinguished as follows:

-

Annexin V-negative and PI-negative: Viable cells.

-

Annexin V-positive and PI-negative: Early apoptotic cells.

-

Annexin V-positive and PI-positive: Late apoptotic or necrotic cells.

-

Annexin V-negative and PI-positive: Necrotic cells.

-

Potential Immunomodulatory Signaling Pathway

Antimicrobial peptides can modulate immune responses through various signaling pathways. A generalized pathway involves the activation of Toll-like receptors (TLRs), leading to the activation of transcription factors like NF-κB and subsequent cytokine production.[7][8][19][20]

Conclusion and Future Directions

This compound demonstrates clear potential as an antimicrobial agent, particularly against Gram-positive bacteria. While its anticancer and immunomodulatory activities remain to be specifically elucidated, the known functions of the broader Aurein family and other antimicrobial peptides suggest that these are promising areas for future investigation. The experimental protocols and conceptual frameworks provided in this guide are intended to serve as a resource for researchers to further explore and unlock the full therapeutic potential of this compound. Future studies should focus on comprehensive in vitro and in vivo evaluations of its efficacy and safety, as well as a deeper investigation into its precise mechanisms of action.

References

- 1. Alanine Scanning Studies of the Antimicrobial Peptide Aurein 1.2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Frontiers | Peptides with Dual Antimicrobial and Anticancer Activities [frontiersin.org]

- 5. Frontiers | Antimicrobial peptides´ immune modulation role in intracellular bacterial infection [frontiersin.org]

- 6. Immunomodulatory and Allergenic Properties of Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. AMPed Up immunity: how antimicrobial peptides have multiple roles in immune defense - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Contribution of Antimicrobial Peptides to Immune Cell Function: A Review of Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]

- 10. bio.libretexts.org [bio.libretexts.org]

- 11. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]

- 19. Modulation of Toll-like receptor signaling by antimicrobial peptides: Invited submission to Seminars in Cell and Developmental Biology (GRC on AMPs) - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Methodological & Application

Determining the Minimum Inhibitory Concentration (MIC) of Aurein 2.6 Against Staphylococcus aureus

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Aurein 2.6 is a member of the aurein family of antimicrobial peptides (AMPs), which are naturally occurring defense molecules. These peptides are of significant interest in the development of new therapeutics against antibiotic-resistant bacteria such as Staphylococcus aureus. Determining the Minimum Inhibitory Concentration (MIC) is a fundamental step in assessing the antimicrobial efficacy of a compound. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1][2][3] This document provides detailed protocols and application notes for determining the MIC of this compound against S. aureus using the broth microdilution method, a standard and widely accepted technique.[4][5][6]

Mechanism of Action of Aurein Peptides

Aurein peptides, like many other cationic antimicrobial peptides, are known to exert their antimicrobial effect primarily through interaction with and disruption of the bacterial cell membrane.[7][8] The positively charged residues in the peptide interact with the negatively charged components of the bacterial membrane, such as phosphatidylglycerol and cardiolipin in the case of S. aureus.[9] This interaction can lead to membrane permeabilization, pore formation, and ultimately cell death.[7][10] Some aurein analogues have also been suggested to have intracellular targets.[7] Understanding this mechanism is crucial for interpreting MIC data and for the rational design of more potent peptide therapeutics.

Data Presentation

The following table is a template for recording and presenting MIC data for this compound against S. aureus. It is designed for clarity and easy comparison of results.

| Compound | S. aureus Strain | MIC (µg/mL) | MIC (µM) | Quality Control Range (µg/mL) * | Notes |

| This compound | ATCC 29213 | e.g., Broth microdilution method | |||

| This compound | MRSA USA300 | ||||

| Vancomycin | ATCC 29213 | 0.5 - 2 | Reference antibiotic | ||

| Vancomycin | MRSA USA300 |

*Quality control ranges should be established based on CLSI or EUCAST guidelines for the chosen reference strain and antibiotic.

Experimental Protocols

1. Preparation of Materials and Reagents

-

This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent, such as sterile deionized water, 0.01% acetic acid, or another appropriate vehicle that does not affect bacterial growth.[4] The concentration of the stock solution should be accurately determined.

-

S. aureus Culture: Use a well-characterized strain of S. aureus, such as ATCC 29213 (a methicillin-sensitive strain) or a clinically relevant methicillin-resistant S. aureus (MRSA) strain like USA300. Culture the bacteria on a suitable agar medium, such as Tryptic Soy Agar (TSA), and incubate at 37°C for 18-24 hours.

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB): This is the recommended medium for antimicrobial susceptibility testing of most non-fastidious bacteria.[11][12][13] The broth should be supplemented with calcium (20-25 mg/L) and magnesium (10-12.5 mg/L) to ensure accurate and reproducible MIC values, especially for cationic peptides.[11][14][15] Prepare according to the manufacturer's instructions and sterilize by autoclaving.

-

96-Well Polypropylene Microtiter Plates: Use non-treated polypropylene plates to minimize the binding of the cationic peptide to the plastic surface, which can occur with polystyrene plates and lead to an overestimation of the MIC.[4][16]

-

Sterile Diluents: Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS) for bacterial suspension preparation.

2. Broth Microdilution Assay Protocol

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) with modifications for antimicrobial peptides.[4]

-

Preparation of Bacterial Inoculum:

-

Aseptically pick 3-5 well-isolated colonies of S. aureus from the agar plate.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be done using a spectrophotometer (625 nm, OD ≈ 0.08-0.13) or a densitometer.

-

Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Preparation of Peptide Dilutions:

-

Perform a serial two-fold dilution of the this compound stock solution in CAMHB directly in the 96-well polypropylene plate.

-

The final volume in each well should be 50 µL (or 100 µL, depending on the desired final volume after adding the bacterial inoculum).

-

The concentration range should be chosen to encompass the expected MIC value. A typical range for initial screening could be from 128 µg/mL down to 0.25 µg/mL.

-

-

Inoculation and Incubation:

-

Add 50 µL (or 100 µL) of the standardized bacterial inoculum to each well containing the peptide dilutions, as well as to the positive (bacteria only) and negative (broth only) control wells.

-

The final volume in each well will be 100 µL (or 200 µL).

-

Seal the plate with a breathable membrane or a lid to prevent evaporation and contamination.

-

Incubate the plate at 37°C for 16-20 hours in ambient air.[12]

-

-

Determination of MIC:

-

After incubation, visually inspect the plate for bacterial growth (turbidity).

-

The MIC is the lowest concentration of this compound at which there is no visible growth.[1][3][17]

-

A microplate reader can also be used to measure the optical density (OD) at 600 nm to determine the inhibition of growth.

-

3. Quality Control

-

Positive Control: A well containing the bacterial inoculum in CAMHB without any peptide. This well should show clear turbidity, indicating robust bacterial growth.

-

Negative Control: A well containing only sterile CAMHB. This well should remain clear, indicating the sterility of the medium.

-

Reference Standard: Include a known antibiotic (e.g., vancomycin) with a known MIC range for the specific S. aureus strain being tested to ensure the validity of the assay.

Visualizations

Caption: Workflow for MIC determination of this compound.